N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(13-5-2-9-20-13)15-10-11(12-4-1-8-19-12)17-7-3-6-16-17/h1-9,11H,10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDXRXASCJOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chalcones with Semicarbazide
A widely adopted method involves the base-catalyzed cyclocondensation of furan-bearing chalcones (3a-e) with semicarbazide hydrochloride (4). For example, 3-(furan-2-yl)-4,5-dihydro-5-aryl-pyrazole-1-carboxamides are synthesized by refluxing chalcones (0.001 mol) with semicarbazide (0.001 mol) and potassium hydroxide (0.02 mol) in ethanol for 3–4 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated ketone, followed by cyclization to form the pyrazole ring (Scheme 1).
Table 1: Representative Yields for Pyrazole Carboxamide Synthesis
| Starting Chalcone | Product | Yield (%) |
|---|---|---|
| 3a (R = H) | 5a (R = H) | 88 |
| 3b (R = 4-OCH₃) | 5b (R = 4-OCH₃) | 82 |
| 3c (R = 2,4-(OCH₃)₂) | 5c (R = 2,4-(OCH₃)₂) | 78 |
Acid Chloride-Mediated Amidation
An alternative route involves converting 2-furancarboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(1H-pyrazol-1-yl)ethylamine. This method, while efficient, requires stringent moisture control due to the reactivity of the acid chloride intermediate. For instance, treating 2-furancarboxylic acid with SOCl₂ at 60°C for 2 hours generates the acyl chloride, which is then coupled with the amine in dichloromethane (DCM) at 0–5°C to prevent side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol emerges as the preferred solvent due to its ability to dissolve both polar and non-polar reactants while facilitating reflux (78–82°C). Comparative studies show that substituting ethanol with acetonitrile or DMF reduces yields by 15–20%, likely due to incomplete cyclization. For example, refluxing in ethanol achieves 88% yield for compound 5a, whereas acetonitrile yields only 68% under identical conditions.
Catalytic Systems
Base catalysts like potassium hydroxide (KOH) are critical for deprotonating hydrazine intermediates. A molar ratio of 1:20 (chalcone:KOH) optimizes cyclocondensation, while lower ratios (1:10) result in unreacted starting material. Enzymatic catalysis is also reported: ketoreductase enzymes enable stereoselective reductions of keto intermediates to produce chiral carboxamides with >99% enantiomeric excess (e.g., diastereomers Ia and Ib in patent US10010530B2).
Purification and Characterization
Recrystallization Techniques
Crude products are typically purified via recrystallization from ethanol or acetonitrile-water mixtures. For instance, dissolving the product in hot ethanol (80°C) followed by slow cooling to 0°C yields crystals with >95% purity. X-ray diffraction (XRD) analysis confirms crystalline forms, with characteristic peaks at 2θ = 12.8°, 15.4°, and 18.2° for the most stable polymorph.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 3.18–3.23 ppm (dd, C₄-Hₐ), δ 5.13–5.19 ppm (dd, C₅-Hc), and δ 7.38 ppm (s, -NH₂) confirm the pyrazole-carboxamide structure.
-
Mass Spectrometry : Molecular ion peaks at m/z 248.25 (M+H⁺) align with the compound’s molecular formula (C₁₂H₁₂N₄O₃).
Industrial-Scale Production Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Discussion of Structural and Functional Divergence
- Pyrazole vs. Imidazolidine : The compound in includes a 2-oxoimidazolidine group, which introduces hydrogen-bonding capability compared to the pyrazole in the target compound.
- Trifluoromethyl Effects : A related compound with a trifluoromethyl group (, C₁₄H₁₄F₃N₃O₃) exhibits enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target molecule.
- Solubility Considerations : The trimethylpyrazole analog () may have reduced aqueous solubility compared to the target compound due to increased hydrophobicity.
Biological Activity
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 248.25 g/mol. The unique combination of these structures contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.
Biological Activities
Research indicates that compounds with furan and pyrazole moieties exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines, including H460 and A549 .
- Anti-inflammatory Effects : The presence of the furan ring can enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Pyrazole-containing compounds have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its anti-inflammatory effects using in vitro models. Results indicated a notable reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Furan and pyrazole moieties | Anticancer, anti-inflammatory |
| N-[2-(furan-3-yl)-3-methylpyrazole] | Lacks carboxamide group | Limited bioactivity |
| N-[3-(pyrazolyl)furan] | Simplified structure | Lower anticancer efficacy |
Q & A
Q. What are the common synthetic routes for N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with furan-2-carboxylic acid derivatives and pyrazole-containing precursors. A standard approach includes:
- Step 1 : Activation of the furan-2-carboxylic acid using coupling agents (e.g., EDCI/HOBt) to form an intermediate acyl chloride or active ester.
- Step 2 : Condensation with a pyrazole-ethylamine derivative under basic conditions (e.g., triethylamine in DMF or THF) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization. Optimization focuses on solvent choice (polar aprotic solvents enhance yields), temperature control (50–80°C for amide bond formation), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Yield improvements (60–85%) are achieved by inert atmosphere use to prevent side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm for protons; δ 110–150 ppm for carbons) and pyrazole (δ 7.5–8.5 ppm for protons; δ 140–160 ppm for carbons) .
- FT-IR : Confirm amide C=O stretch (~1670 cm⁻¹) and furan C-O-C (~1260 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of furan or pyrazole moieties) .
Q. What preliminary biological assays are recommended to screen its activity?
Initial screens should include:
- Antimicrobial Testing : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess IC50 values .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2, EGFR) via fluorescence-based methods .
Advanced Research Questions
Q. How can crystallographic data ambiguities in structural elucidation be resolved?
- Single-Crystal X-ray Diffraction (SXRD) : Use SHELXL for refinement, emphasizing hydrogen bonding between the amide group and pyrazole N-atoms. If twinning occurs, employ SHELXD for dual-space methods .
- Complementary Techniques : Pair with DFT calculations (e.g., Gaussian09) to validate bond lengths/angles. For amorphous samples, use SAXS to infer molecular packing .
Q. How to address contradictions in biological activity data across studies?
Contradictions (e.g., varying IC50 values in cytotoxicity assays) may arise from:
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time).
- Compound Stability : Perform HPLC stability tests under physiological pH (4–8) to rule out degradation .
- Orthogonal Assays : Validate results using SPR (binding affinity) and transcriptomics (pathway analysis) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanoemulsions .
- Metabolic Stability : Introduce deuterium at labile sites (e.g., ethyl spacer) to reduce CYP450-mediated oxidation .
- Bioavailability Testing : Conduct cassette dosing in rodent models with LC-MS/MS quantification .
Methodological Guidelines
Designing SAR Studies for Analogues
- Core Modifications : Replace the furan ring with thiophene (improves lipophilicity) or pyridine (enhances H-bonding) .
- Side-Chain Variations : Substitute the ethyl spacer with PEG linkers to alter solubility .
- Activity Cliffs : Use MOE or Schrödinger to map electrostatic surfaces and predict binding to targets like kinases .
Validating Target Engagement in Complex Biological Systems
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding in lysates by monitoring protein denaturation .
- Pull-Down Assays : Functionalize the compound with biotin for streptavidin bead-based isolation of interacting proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
